

Technical Guide: Physicochemical Properties of 4-Chloro-1,3-phenylenediamine

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Compound of Interest

Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676

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This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1,3-phenylenediamine (CAS No: 5131-60-2). The information herein is intended to support research, development, and safety assessments involving this compound. Data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.

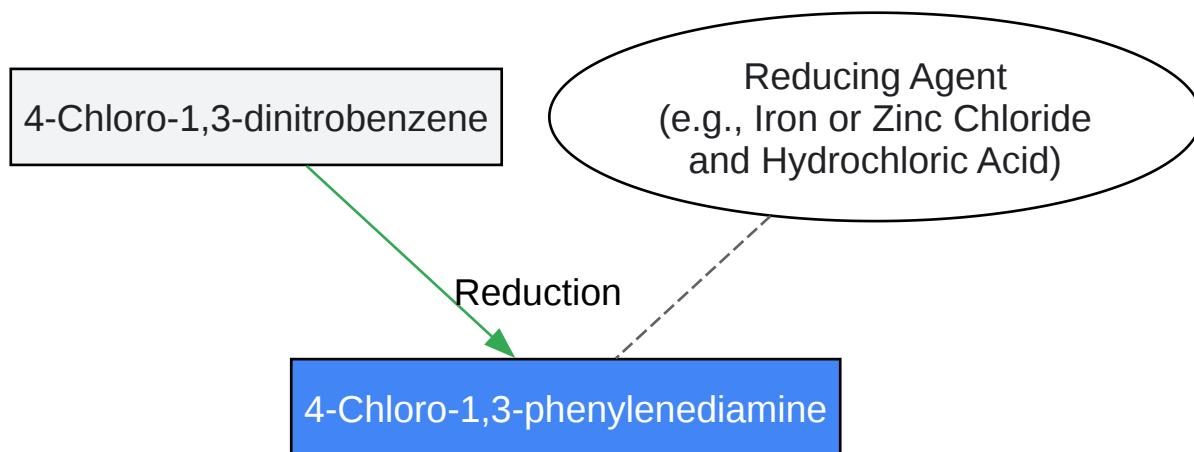
Core Physicochemical Data

4-Chloro-1,3-phenylenediamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine that appears as a gray powder or dark purple solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	4-chlorobenzene-1,3-diamine	
Synonyms	4-Chloro-1,3-diaminobenzene, 1-Chloro-2,4-diaminobenzene	
CAS Number	5131-60-2	
Molecular Formula	C ₆ H ₇ CIN ₂	
Molecular Weight	142.58 g/mol	
Physical Form	Gray powder, dark purple solid, plates, or needles	
Melting Point	87-90 °C (189-194 °F)	[1] [2] [3]
Boiling Point	298.6 °C at 760 mmHg	[1]
Density	1.345 g/cm ³	[1]
Water Solubility	< 1 mg/mL at 19 °C (Slightly Soluble)	[1]
Solubility in other solvents	Soluble in alcohol; Insoluble in petroleum ether	
logP (Octanol/Water)	2.667	[1]
Vapor Pressure	0.00206 mmHg	

Synthesis Workflow

4-Chloro-1,3-phenylenediamine can be synthesized via the reduction of 4-chloro-1,3-dinitrobenzene. This chemical transformation is a standard method for producing aromatic amines from their corresponding nitro compounds.



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A diagram illustrating the synthesis of 4-Chloro-1,3-phenylenediamine.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically lower and broaden the melting range.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered 4-Chloro-1,3-phenylenediamine is packed into a capillary tube (fused at one end) to a height of approximately 2-3 mm.^[1]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The thermometer bulb should be aligned with the sample in the capillary.
- **Heating:** The apparatus is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.^[4]

- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for this determination.

Methodology (Distillation Method):

- Apparatus Setup: A distillation flask is filled with the sample, along with boiling chips to ensure smooth boiling. A condenser and a calibrated thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask leading to the condenser.
- Heating: The flask is heated gently.
- Equilibrium: As the liquid boils and the vapor condenses, a temperature equilibrium is established.
- Measurement: The boiling point is recorded as the stable temperature read on the thermometer during distillation, corrected to standard atmospheric pressure (101.325 kPa).
[5]

Solubility Determination

This protocol determines the approximate solubility of the compound in a given solvent, such as water.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of 4-Chloro-1,3-phenylenediamine is added to a known volume of the solvent (e.g., water) in a sealed flask.[6]

- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Separation: The resulting mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.^[7]
- Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Octanol-Water Partition Coefficient (logP) Determination

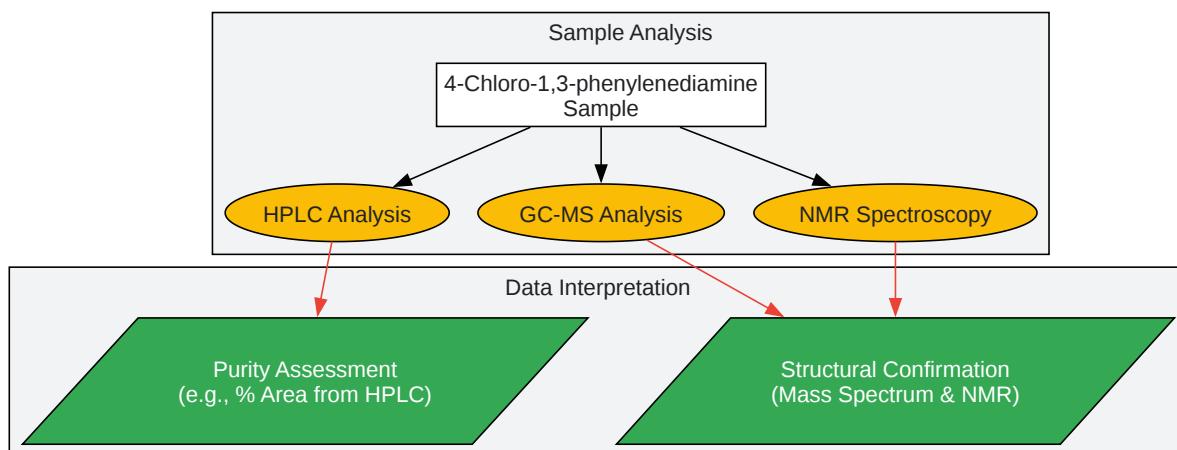
The logP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a key indicator of lipophilicity.

Methodology (HPLC Method):

- Principle: This method correlates the retention time (RT) of a compound on a reverse-phase HPLC column (e.g., C18) with its logP value.^[2] The nonpolar stationary phase mimics the octanol environment, and the polar mobile phase mimics the aqueous environment.
- Calibration: A series of standard compounds with known logP values are injected into the HPLC system under specific conditions (e.g., isocratic mobile phase of methanol/water).^[2] A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known logP values.
- Sample Analysis: 4-Chloro-1,3-phenylenediamine is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.
- Calculation: The logP value for 4-Chloro-1,3-phenylenediamine is calculated by interpolating its log RT value onto the calibration curve.^[2]

Analytical Workflow

The purity and identity of 4-Chloro-1,3-phenylenediamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.



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A general workflow for the analytical characterization of the compound.

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